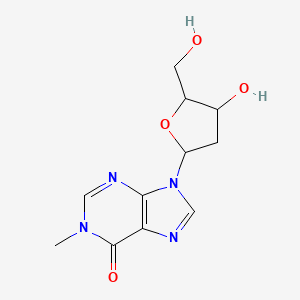

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6h-purin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one is a nucleoside analog, which is a modified version of a naturally occurring nucleoside. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Nucleoside analogs are often used in medical and biochemical research due to their ability to interfere with nucleic acid synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one typically involves the coupling of a purine base with a deoxypentofuranose sugar. This can be achieved through various chemical reactions, including glycosylation reactions where the purine base is reacted with a protected sugar derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms can be designed to produce the nucleoside analog through their metabolic pathways. The compound is then isolated and purified using techniques such as ion-exchange chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the nucleoside, while substitution reactions may result in the formation of various substituted nucleoside analogs .

Wissenschaftliche Forschungsanwendungen

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside chemistry.

Biology: Employed in the study of DNA and RNA synthesis, as well as in the investigation of nucleoside metabolism and function.

Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.

Industry: Applied in the production of pharmaceuticals and as a research tool in various biochemical assays

Wirkmechanismus

The mechanism of action of 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis. This disruption occurs because the compound mimics the natural nucleosides but lacks the necessary functional groups for proper nucleic acid elongation. As a result, it can inhibit the activity of DNA and RNA polymerases, leading to the termination of nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nucleoside analogs such as:

- 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine

- 9-(2-Deoxypentofuranosyl)-N-{2-[(trifluoroacetyl)amino]ethyl}-9H-purin-6-amine

- 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-imidazole-4-hydrazide .

Uniqueness

What sets 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one apart from other nucleoside analogs is its specific structural modifications, which confer unique properties in terms of its interaction with nucleic acids and its potential therapeutic applications. Its ability to selectively inhibit nucleic acid synthesis makes it a valuable tool in both research and medicine .

Biologische Aktivität

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one, commonly referred to in the literature as a nucleoside analog, has garnered attention for its potential biological activities, particularly in the field of antiviral and anticancer research. This compound is characterized by its structural modifications that enhance its interaction with biological targets, particularly nucleic acids.

The compound's molecular formula is C10H14N6O4 with a molar mass of 282.26 g/mol. It appears as a white to off-white powder and has a melting point of 252-254 °C. Its solubility is noted to be slightly soluble in DMSO and water when heated .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides, facilitating its incorporation into nucleic acid structures. This incorporation can lead to the disruption of normal cellular processes, particularly in viral replication and tumor cell proliferation.

Antiviral Activity

Recent studies have highlighted the antiviral properties of nucleoside analogs similar to this compound. For instance, a comparative analysis demonstrated that various deoxynucleoside analogs exhibit significant antiviral activity against viruses such as Vaccinia and Cowpox. The effective concentrations (EC50) for these compounds were significantly lower than those for traditional antiviral agents like cidofovir and idoxuridine .

| Compound | Vaccinia Virus EC50 (μM) | Cowpox Virus EC50 (μM) | Cytotoxicity CC50 (μM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| cidofovir | 19 ± 11 | 29 ± 6.1 | >317 ± 0 |

| idoxuridine | 8.4 ± 3.3 | 3.7 ± 2.7 | >100 ± 0 |

| fialuridine | 1.5 ± 0.4 | 0.2 ± 0.1 | >100 ± 0 |

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro studies. The mechanism involves the inhibition of DNA synthesis in rapidly dividing cells, leading to cell cycle arrest and apoptosis. Case studies have reported that similar purine analogs demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Studies

A cross-sectional study investigated the effects of wood dust exposure on oxidative DNA damage in nasal epithelial cells using related deoxynucleosides as markers for DNA integrity . The findings indicated a correlation between exposure levels and increased DNA damage, suggesting potential applications for deoxynucleoside analogs in mitigating such effects.

Eigenschaften

CAS-Nummer |

72398-31-3 |

|---|---|

Molekularformel |

C11H14N4O4 |

Molekulargewicht |

266.25 g/mol |

IUPAC-Name |

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |

InChI |

InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3 |

InChI-Schlüssel |

OHRQAESFEIUOGS-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.